The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that up-regulates many xenobiotic metabolizing enzymes, particularly in response to planar aromatic hydrocarbons. CH 223191 is a potent and specific antagonist of AhR that blocks activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD, IC50 = 0.03 µM). It prevents the induction of cytochrome P450 1A1 by TCDD in HepG2 cells and in livers of mice. Through its effects on AhR, CH 223191 suppresses Th17 cell differentiation both in vitro and in vivo and alters the expression of homeobox transcription factors necessary for the differentiation of embryonic stem cells to cardiomyocytes.
Potent and selective aryl hydrocarbon receptor (AhR) antagonist
CH 223191 is a specific and potent antagonist to the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor that is involved in drug and xenobiotic metabolism. Unlike other AhR antagonists, it does not react with the estrogen receptor and is observed to effect AhR-dependent reporter gene expression in human, mouse, rat, and guinea pig cell lines. CH223191 is reported to exhibit AHR-independent pro-proliferative properties.
CH223191 is a potent and specific aryl hydrocarbon receptor (AhR) antagonist. CH223191 can prevent 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a widespread environmental pollutant with many toxic effects, including endocrine disruption, reproductive dysfunction, immunotoxicity, liver damage, and cancer. CH223191 potently inhibits TCDD-induced AhR-dependent transcription. In addition, CH-223191 blocked the binding of TCDD to AhR and inhibited TCDD-mediated nuclear translocation and DNA binding of AhR. These inhibitory effects of CH-223191 prevented the expression of cytochrome P450 enzymes, target genes of the AhR. CH-223191, may be a useful agent for the study of AhR-mediated signal transduction and the prevention of TCDD-associated pathology.